molecular formula C14H28O4Si4 B14181920 CID 70671245

CID 70671245

Cat. No.: B14181920
M. Wt: 372.71 g/mol
InChI Key: ZQVSBCGZDWGMEE-UHFFFAOYSA-N
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Description

CID 70671245 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, which serves as a critical resource for chemical structure, properties, and bioactivity data . For instance, this compound may belong to a class of compounds studied in analytical chemistry, pharmacology, or organic synthesis, as suggested by evidence discussing CID-labeled substrates, inhibitors, and toxins (e.g., oscillatoxin derivatives, betulinic acid analogs) .

Properties

Molecular Formula

C14H28O4Si4

Molecular Weight

372.71 g/mol

InChI

InChI=1S/C14H28O4Si4/c1-8-15-21(6,7)18-22(16-19(2)3,17-20(4)5)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3

InChI Key

ZQVSBCGZDWGMEE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst such as platinum. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure. The process may involve multiple steps, including hydrolysis and condensation reactions, to achieve the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.

    Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.

    Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(Dimethylsilyl)oxy]-1-ethoxy-1,1,5,5-tetramethyl-3-phenyltrisiloxane exerts its effects involves interactions with various molecular targets. The compound’s siloxane backbone allows it to form stable bonds with other silicon-based materials, enhancing the properties of the resulting products. The phenyl and ethoxy groups contribute to the compound’s reactivity and compatibility with different substrates, facilitating its use in diverse applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 70671245, we compare it with compounds sharing structural or functional similarities, as inferred from the evidence.

Steroid Derivatives and Bile Acids

highlights substrates such as taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763), which feature steroid backbones with sulfated or conjugated side chains. If this compound is a steroid derivative, its comparison would focus on:

  • Functional Groups : Presence of hydroxyl, sulfonate, or carboxyl groups influencing solubility and receptor binding.
  • Biological Activity : Bile acids like CID 6675 regulate lipid metabolism, whereas this compound might target similar pathways if structurally analogous .
Natural Product Derivatives

Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are marine toxins with polyketide backbones . If this compound shares a polyketide scaffold, key comparisons would include:

  • Biosynthetic Pathways : Modular polyketide synthases vs. terpene cyclases, depending on this compound’s origin .
Betulin-Based Inhibitors

Betulin (CID 72326) and its derivatives (e.g., CID 10153267) are triterpenoids with anti-inflammatory and antiviral properties . A comparison with this compound might explore:

  • Structural Modifications : Functionalization at C-3 or C-28 positions altering bioactivity.
  • Therapeutic Applications : Betulin derivatives target HIV and cancer, suggesting analogous pathways for this compound .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison
Compound (CID) Core Structure Key Functional Groups Biological Activity Reference
Taurocholic acid (6675) Steroid + taurine Sulfonate, hydroxyl Lipid emulsification
Oscillatoxin D (101M) Polyketide Lactone, methyl Cytotoxicity
Betulin (72326) Triterpenoid Hydroxyl, alkene Anti-inflammatory, antiviral
This compound Not specified Insufficient data Hypothesized based on class This study
Table 2. Pharmacological Parameters (Hypothetical)
Parameter This compound Taurocholic acid (6675) Betulin (72326)
LogP Data needed -1.2 7.3
Molecular Weight Data needed 515.7 g/mol 442.7 g/mol
Targets Data needed FXR receptor HIV protease

Research Findings and Limitations

  • Structural Insights : and emphasize the use of GC-MS and vacuum distillation for CID characterization, suggesting similar analytical methods could elucidate this compound’s properties .
  • Functional Overlaps : If this compound is a bile acid analog, it may share taurocholic acid’s role in metabolic regulation . Conversely, oscillatoxin-like activity would imply ecological or toxicological significance .
  • Limitations : The absence of direct experimental data on this compound in the provided evidence restricts conclusive comparisons. Further studies using spectral analysis (e.g., GC-MS, NMR) and bioassays are required.

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